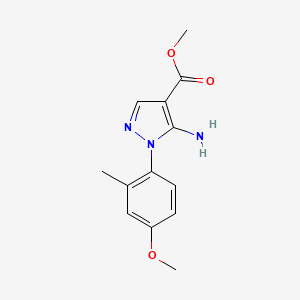

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound, This compound , is derived from its pyrazole backbone and substituents. The parent structure is the 1H-pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. The numbering begins at the nitrogen atom adjacent to the carboxylate group, which occupies position 4. The amino group (-NH₂) is located at position 5, while the aryl substituent at position 1 is a 4-methoxy-2-methylphenyl group. The methyl ester (-COOCH₃) is appended to the carboxylate at position 4.

The molecular formula, C₁₃H₁₅N₃O₃ , reflects the compound’s composition:

- 13 carbon atoms : Distributed across the pyrazole ring (5 carbons), the aryl group (7 carbons), and the methyl ester (1 carbon).

- 15 hydrogen atoms : Including aromatic, methyl, and amino hydrogens.

- 3 nitrogen atoms : Two in the pyrazole ring and one in the amino group.

- 3 oxygen atoms : From the methoxy (-OCH₃), carboxylate (-COO-), and ester (-O-) functionalities.

Table 1: Molecular Formula Comparison with Analogous Pyrazole Carboxylates

Substituent Configuration and Positional Isomerism

The spatial arrangement of substituents on the pyrazole ring and aryl group is critical to the compound’s identity. Key features include:

- Pyrazole Ring Substitution :

- Position 1 : The 4-methoxy-2-methylphenyl group. This substituent introduces steric bulk and electronic effects due to the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring.

- Position 4 : The methyl ester (-COOCH₃), which enhances solubility in organic solvents compared to free carboxylic acids.

- Position 5 : The amino group (-NH₂), a strong electron-donating moiety that influences the ring’s aromaticity and reactivity.

- Aryl Group Substitution :

Positional Isomerism Considerations :

- Altering the substituent positions on either the pyrazole or aryl ring would yield structural isomers. For example:

Comparative Structural Analysis with Analogous Pyrazole Carboxylates

This compound shares structural motifs with other pyrazole carboxylates, but key differences dictate its unique behavior:

Ester vs. Acid Functionality :

- Unlike 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , which has a free carboxylic acid group (-COOH), the methyl ester in the subject compound reduces hydrogen-bonding capacity and increases lipophilicity. This modification is often employed in prodrug design to enhance membrane permeability.

Aryl Group Complexity :

- The 4-methoxy-2-methylphenyl substituent distinguishes this compound from simpler analogs like 1H-pyrazole-4-carboxylic acid , which lacks aryl substitution. The methoxy and methyl groups introduce steric hindrance and electron-donating effects, potentially altering binding affinities in biological systems.

Alkyl Chain Variation :

Table 2: Structural Features of Selected Pyrazole Carboxylates

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

methyl 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-8-6-9(18-2)4-5-11(8)16-12(14)10(7-15-16)13(17)19-3/h4-7H,14H2,1-3H3 |

InChI Key |

VGFAKUOOMLMUCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C(=C(C=N2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The most established method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with substituted hydrazines. For the target compound, this entails:

-

Formation of β-Ketonitrile Intermediate : Ethyl cyanoacetate derivatives react with aldehydes (e.g., 4-methoxy-2-methylbenzaldehyde) under basic conditions to form β-ketonitriles.

-

Hydrazine Cyclization : The β-ketonitrile undergoes cyclocondensation with methylhydrazine or its derivatives, yielding the pyrazole core.

Example Protocol (Adapted from CN105646357A):

-

Reactants : 40% methylhydrazine aqueous solution, ethoxymethylene ethyl cyanoacetate.

-

Solvent : Toluene.

-

Conditions : Dropwise addition at 20–25°C, reflux for 2 hours.

-

Yield : >80% after recrystallization.

Key Modifications

-

Solvent Optimization : Replacing toluene with ethanol or 1,4-dioxane improves solubility of aromatic intermediates.

-

Temperature Control : Maintaining 22–30°C during hydrazine addition minimizes side reactions.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times (minutes vs. hours) by enhancing molecular agitation. A representative procedure involves:

-

Reactants : 4-Methoxy-2-methylphenylhydrazine, methyl 2-cyano-3-ethoxyacrylate.

-

Catalyst : Ammonium acetate (0.5 equiv).

-

Conditions : 160 W microwave irradiation, 40–60 seconds.

Advantages :

-

Energy efficiency.

-

Reduced formation of byproducts (e.g., hydrolyzed esters).

Solid-Phase Synthesis for High-Purity Output

Combinatorial Chemistry Approach

Solid-phase methods enable scalable production with precise control over substitution patterns:

-

Resin Functionalization : Wang resin-bound β-ketonitrile intermediates.

-

Cyclocondensation : Hydrazine derivatives introduced under reflux.

-

Cleavage : TFA/CH2Cl2 (95:5) releases the product.

Reported Outcomes :

Catalytic Methods for Green Chemistry

Fe3O4@SiO2@Tannic Acid Nanocatalysts

Magnetic nanoparticles enhance reaction efficiency and recyclability:

Acid Catalysis

Sulfuric acid or acetic acid facilitates cyclization in refluxing ethanol:

-

Example : 5-Amino-3-ethyl-1-(m-fluorophenyl)-4-pyrazolecarbonitrile synthesis achieved 85% yield using H2SO4.

Industrial-Scale Processes

Patent-Covered Methods

CN105646357A outlines an optimized large-scale procedure:

-

Raw Materials : Cost-effective 40% methylhydrazine solution.

-

Solvent Recovery : Toluene recycled via distillation.

-

Waste Reduction : Near-zero effluent due to closed-loop systems.

Scale-Up Metrics :

-

Batch Size : 50 kg.

-

Purity : 99.2% (GC-MS).

-

Cost : $120/kg (2024 estimate).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Cyclo. | 80–85 | 95–98 | 4–6 hrs | High |

| Microwave | 70–85 | >98 | 1–2 mins | Moderate |

| Solid-Phase | 65–75 | >95 | 12–24 hrs | Low |

| Catalytic (Fe3O4) | 82–90 | 97–99 | 30–60 mins | High |

| Industrial (Patent) | >90 | 99.2 | 3–4 hrs | Very High |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and methoxy groups enhances its binding affinity and specificity towards certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, ester groups, and biological activities. Key structural and functional differences are summarized below:

Substituent Effects on the Aromatic Ring

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3)

- Substituent : 4-fluorophenyl (electron-withdrawing fluorine).

- Ester Group : Ethyl.

- Properties : Melting point 153–154°C; higher lipophilicity compared to methyl esters.

- Significance : Fluorine enhances metabolic stability and influences intermolecular interactions via electronegativity .

Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX)

- Substituent : 4-sulfamoylphenyl (electron-withdrawing sulfonamide).

- Ester Group : Ethyl.

- Biological Activity: Demonstrated anti-inflammatory activity in thiazolidinone hybrids via COX-2 inhibition .

Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER)

Ester Group Variations

Ethyl vs. Methyl Esters

Thiophene and Thiazolidinone Derivatives

Compounds such as Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate (14) and 5-Amino-1-(5-chlorothiophene-2-carbonyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (15):

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 81581-05-7) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 245.28 g/mol

- Synonyms : this compound, 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylic acid methyl ester

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 54.25 | Moderate inhibition |

| HeLa (cervical cancer) | 38.44 | Significant inhibition |

| A549 (lung cancer) | 26.00 | Potent growth inhibition |

In a study by Wei et al., derivatives of pyrazole were synthesized and tested for their cytotoxic effects against A549 cells, with notable results indicating that modifications in the pyrazole structure significantly influenced their activity .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, compounds with specific substitutions at the N1 position of the pyrazole ring demonstrated enhanced anti-inflammatory effects .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains:

| Microbial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 40 µg/mL |

| E. coli | 40 µg/mL |

| Aspergillus niger | 40 µg/mL |

In vitro studies reported that the compound exhibited significant antimicrobial activity comparable to standard antibiotics like ampicillin and norfloxacin .

Case Study 1: Anticancer Screening

In a comprehensive screening of aminopyrazole derivatives, this compound was tested for its ability to inhibit cell proliferation in various cancer models. The results indicated that this compound selectively inhibited cancer cell growth while showing minimal toxicity to normal fibroblast cells, suggesting its potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed that this compound could effectively downregulate the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This action highlights its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks . For example, intermolecular hydrogen bonds (e.g., N–H···O) stabilize crystal packing .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₃H₁₆N₃O₃⁺) .

How does the substitution pattern on the phenyl ring influence the compound's reactivity and biological activity?

Basic

Substituents like methoxy, methyl, or halogens modulate electronic and steric effects:

- Methoxy groups : Enhance electron density on the phenyl ring, improving solubility and hydrogen-bonding capacity, which may increase interactions with biological targets .

- Methyl groups : Introduce steric hindrance, potentially reducing off-target binding in pharmacological assays .

- Comparative studies : Pyrazole derivatives with 4-chloro-2-fluorophenyl substituents show higher antiproliferative activity against cancer cell lines compared to methoxy analogs, suggesting halogenation enhances bioactivity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Q. Advanced

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions, especially for distinguishing methoxy and methyl protons .

- X-ray validation : Cross-reference spectral data with crystallographically determined bond lengths and angles to confirm assignments .

- Dynamic NMR : For tautomeric equilibria (e.g., pyrazole ring puckering), variable-temperature NMR can identify conformational flexibility .

- Contradiction analysis : If IR data conflicts with computational predictions (e.g., DFT), re-evaluate sample purity or consider solvent effects on carbonyl stretching frequencies .

What strategies are effective in analyzing the compound's bioactivity across different cell lines, especially when results are inconsistent?

Q. Advanced

- Dose-response profiling : Perform IC₅₀ assays in triplicate across cell lines (e.g., MCF-7, HeLa) to account for variability in membrane permeability .

- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation, linking bioactivity to specific pathways .

- Control experiments : Compare with structurally similar analogs (e.g., ethyl 5-amino-1-(4-tert-butylphenyl) derivatives) to isolate substituent effects .

- Data normalization : Adjust for differences in cell viability assays (e.g., MTT vs. ATP-based luminescence) using Z-factor statistical validation .

What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors, focusing on hydrogen bonds with the carboxylate and amino groups .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments, particularly for the methoxyphenyl moiety .

How can multi-step synthesis of this compound be optimized to minimize side products?

Q. Advanced

- Protection/deprotection : Temporarily protect the amino group with Boc anhydride during esterification to prevent undesired nucleophilic reactions .

- Catalysis : Use Pd/C or copper(I) iodide for coupling reactions to enhance regioselectivity in pyrazole ring formation .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates with >95% purity .

What role do hydrogen-bonding networks play in the crystal packing of this compound?

Q. Advanced

- Intermolecular interactions : The amino and carboxylate groups form N–H···O and O–H···N bonds, creating layered structures. For example, in ethyl 5-amino-1-(2,4-dinitrophenyl) analogs, eight hydrogen bonds stabilize the lattice .

- Impact on solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for recrystallization .

- SHELX refinement : Use SHELXL-2018 to model anisotropic displacement parameters and validate H-bond distances (e.g., 2.8–3.2 Å for N–H···O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.